molecular formula C24H16ClN3O3 B2422643 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326926-16-2

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2422643
CAS RN: 1326926-16-2
M. Wt: 429.86
InChI Key: HARJUAAHIGJEHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and isoquinolinone), a heterocycle (oxadiazole), and various functional groups including a methoxy group and a chloro group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The oxadiazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Characterization

A variety of quinazolinone and isoquinoline derivatives, including those structurally related to 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one, have been synthesized and characterized for potential scientific applications. These compounds have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, showcasing the chemical's versatility in pharmaceutical research. Studies include the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents, highlighting the therapeutic potential of these compounds in managing pain and inflammation Farag et al., 2012.

Antimicrobial Properties

Research into the antimicrobial properties of novel quinazolines and isoquinoline derivatives has shown promising results against a range of bacterial and fungal pathogens. For instance, new quinazolines have been synthesized and characterized as potential antimicrobial agents, tested against common pathogens like Escherichia coli and Staphylococcus aureus Desai, Shihora, Moradia, 2007. This suggests potential applications in developing new antibiotics or antifungal medications.

Pharmacological Effects

The pharmacological effects of related compounds have been extensively studied, with findings indicating potential uses in treating various medical conditions. Compounds structurally similar to this compound have been evaluated for their potential anti-inflammatory, analgesic, and antimicrobial activities. These studies contribute to the understanding of the chemical's action mechanisms and its potential therapeutic applications Farag et al., 2012; Desai, Shihora, Moradia, 2007.

Electroluminescence and Photophysical Properties

The electroluminescence and photophysical properties of isoquinoline derivatives have also been investigated, revealing potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies highlight the compounds' ability to exhibit significant fluorescence and photoluminescence, which can be harnessed in creating more efficient and versatile electronic displays and lighting systems Nagarajan et al., 2014.

properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-21-12-5-4-11-19(21)22-26-23(31-27-22)20-14-28(16-8-6-7-15(25)13-16)24(29)18-10-3-2-9-17(18)20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARJUAAHIGJEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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